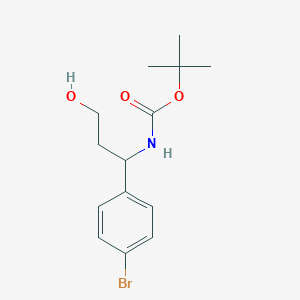

3-(Boc-amino)-3-(4-bromophenyl)-1-propanol

Description

Context within Contemporary Organic Synthesis Methodologies

The presence of both a protected amine and a hydroxyl group in 3-(Boc-amino)-3-(4-bromophenyl)-1-propanol places it firmly within the realm of bifunctional building blocks. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and other multi-step synthetic sequences due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org This allows for the selective reaction at the hydroxyl group while the amine remains protected.

Furthermore, the 4-bromophenyl group serves as a handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This enables the introduction of diverse substituents at this position, significantly expanding the molecular diversity that can be achieved from this single precursor.

Significance as a Precursor and Versatile Synthetic Intermediate

The true value of This compound lies in its role as a versatile synthetic intermediate. Chiral 3-amino-1-propanol derivatives are key structural motifs in a number of pharmaceutically active compounds. google.com The stereocenter at the C3 position is of particular importance, as the biological activity of many chiral drugs is highly dependent on their stereochemistry.

While specific, large-scale applications of this exact compound are not extensively documented in publicly available literature, the broader class of 3-amino-3-aryl-1-propanol derivatives are recognized as crucial intermediates in the synthesis of various therapeutic agents. google.com The Boc protection offers a strategic advantage in multi-step syntheses, preventing unwanted side reactions and allowing for controlled functionalization.

Overview of its Role in Advanced Research Initiatives

Due to the limited specific literature on This compound , its direct role in advanced research initiatives is not well-defined. However, based on the reactivity of its functional groups, it can be inferred that this compound is a valuable tool for medicinal chemistry and drug discovery programs. Its utility would lie in the synthesis of libraries of compounds for screening purposes, where the 4-bromophenyl group can be functionalized to explore structure-activity relationships.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-(4-bromophenyl)-3-hydroxypropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCLDDKLEQYVPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201137349 | |

| Record name | Carbamic acid, N-[1-(4-bromophenyl)-3-hydroxypropyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898404-64-3 | |

| Record name | Carbamic acid, N-[1-(4-bromophenyl)-3-hydroxypropyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898404-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-(4-bromophenyl)-3-hydroxypropyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 3 Boc Amino 3 4 Bromophenyl 1 Propanol

Established Synthetic Pathways and Precursors Utilized

The construction of the 3-amino-1-propanol scaffold attached to a 4-bromophenyl ring can be approached from different starting materials, primarily through linear syntheses that build the carbon chain or by modifying existing propanol (B110389) structures.

One logical synthetic approach begins with the precursor 3-(4-bromophenyl)-1-propanol. nih.govfishersci.ca This pathway requires the introduction of an amino group at the C3 position, which can be achieved through an oxidation-amination sequence.

First, the primary alcohol of 3-(4-bromophenyl)-1-propanol is oxidized to an aldehyde, yielding 3-(4-bromophenyl)propanal. nih.gov This transformation can be accomplished using various modern oxidation reagents that are selective for primary alcohols. Following the formation of the aldehyde, a C-N bond is typically formed via reductive amination. In this process, the aldehyde reacts with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the primary amine, yielding 3-amino-3-(4-bromophenyl)propan-1-ol (B1593133). The final step involves the protection of this amino group.

Alternatively, a common and robust method to generate the 3-amino-3-aryl backbone involves a Mannich-type reaction starting from 4-bromoacetophenone. bldpharm.comsigmaaldrich.com This ketone is reacted with formaldehyde (B43269) (or its equivalent, paraformaldehyde) and an amine hydrochloride to produce a β-amino ketone. Subsequent reduction of the ketone functionality, often with a mild reducing agent like sodium borohydride, yields the desired 3-amino-3-(4-bromophenyl)propan-1-ol core structure. This precursor is then ready for the final protection step.

In multi-step syntheses involving molecules with multiple reactive functional groups, such as the hydroxyl and amino groups in the target compound's precursors, strategic protection is crucial. harvard.edu The hydroxyl group of a precursor like 3-(4-bromophenyl)-1-propanol may need to be temporarily masked to prevent it from interfering with subsequent reactions, such as those intended to modify the aryl bromide or introduce the amino group.

Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability across a range of reaction conditions, and clean removal. chem-station.comlibretexts.orgmasterorganicchemistry.comnih.gov The choice of silyl group allows for tunable stability.

Common Silyl Ether Protecting Groups and Conditions:

| Protecting Group | Abbreviation | Typical Reagent | Key Characteristics | Deprotection Conditions |

|---|---|---|---|---|

| Trimethylsilyl | TMS | TMSCl, Et₃N | Labile, sensitive to mild acid and moisture. | K₂CO₃, MeOH; mild acid |

| tert-Butyldimethylsilyl | TBS / TBDMS | TBSCl, Imidazole, DMF | More stable than TMS; robust to chromatography and many non-acidic reagents. masterorganicchemistry.com | TBAF, THF; AcOH, H₂O |

| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | Very bulky, providing high steric hindrance and stability. chem-station.com | TBAF, THF; HF-Pyridine |

The strategic application of a silyl ether would involve reacting the alcohol precursor with the corresponding silyl chloride in the presence of a mild base. After performing the desired chemical transformations on other parts of the molecule, the silyl ether can be selectively removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions, regenerating the hydroxyl group intact. masterorganicchemistry.com

Key Reaction Conditions and Reagents for Carbon-Nitrogen and Carbon-Carbon Bond Formation

The synthesis of 3-(Boc-amino)-3-(4-bromophenyl)-1-propanol and its subsequent use in more complex molecules relies on precise and high-yielding reactions for C-N and C-C bond formation.

The protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate (B1207046) is a critical step, rendering the final compound stable for storage and suitable for use in further synthetic applications, such as peptide synthesis. The Boc group is valued for its stability under basic and nucleophilic conditions and its straightforward removal under mild acidic conditions. organic-chemistry.org

The Boc protection is typically performed on the precursor 3-amino-3-(4-bromophenyl)propan-1-ol. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O), which reacts with the primary amine in the presence of a base. nih.govbeilstein-journals.orggoogle.com

Typical Conditions for Boc Protection:

| Reagent | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (B128534) (Et₃N) | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | 0 °C to Room Temp | >90% |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Dioxane/Water or THF/Water | Room Temp | High |

This reaction provides the target compound, this compound, in high purity and yield.

Nucleophilic substitution reactions are fundamental to both the synthesis of the target molecule and its potential derivatization.

In its formation, the introduction of the amino group can be viewed through the lens of nucleophilic addition to a carbonyl (in the case of an aldehyde precursor) or a related intermediate.

For derivatization, the aryl bromide moiety of this compound is a handle for modification. While palladium-catalyzed reactions are more common for aryl bromides, direct Nucleophilic Aromatic Substitution (SNAr) is also a possible, albeit challenging, pathway. nih.govyoutube.com For an SNAr reaction to proceed, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromide). libretexts.orglibretexts.org In the absence of such groups, the reaction conditions required are often harsh. If suitable activation were present, various nucleophiles could displace the bromide.

Potential Nucleophiles for SNAr Derivatization:

Alkoxides (RO⁻): To form aryl ethers.

Amines (R₂NH): To form substituted anilines.

Azide (B81097) (N₃⁻): To introduce an azide group, which can be further converted to an amine or used in click chemistry.

Cyanide (CN⁻): To form a benzonitrile, a precursor to carboxylic acids, amides, or amines.

The most powerful and versatile method for forming new carbon-carbon bonds at the aryl bromide position is through palladium-catalyzed cross-coupling reactions. These reactions offer broad functional group tolerance and proceed under relatively mild conditions. researchgate.net

The Negishi coupling, specifically, involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govbeilstein-journals.org In the context of derivatizing this compound, the aryl bromide would serve as the organic halide. It would be coupled with an organozinc reagent (R-ZnX) to form a new C-C bond, replacing the bromine atom with the 'R' group from the organozinc compound. This method is highly effective for creating C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. nih.gov

Another prominent method is the Suzuki-Miyaura coupling, which utilizes an organoboron reagent (typically a boronic acid or ester) instead of an organozinc compound. nih.govmdpi.com Both reactions proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Key Components of a Palladium-Catalyzed Cross-Coupling Reaction:

| Component | Example | Role in Catalytic Cycle |

|---|---|---|

| Substrate | This compound | The electrophile containing the aryl bromide. |

| Coupling Partner | Phenylzinc chloride (Negishi) or Phenylboronic acid (Suzuki) | Provides the nucleophilic carbon group to be installed. |

| Palladium Pre-catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The source of the active Pd(0) catalyst. |

| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Stabilizes the palladium center and modulates its reactivity. |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (primarily for Suzuki) | Activates the organoboron species for transmetalation. |

| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes reactants and facilitates the reaction. |

These cross-coupling reactions enable the synthesis of a vast array of derivatives from this compound, where the bromine is replaced by alkyl, alkenyl, alkynyl, or (hetero)aryl groups, significantly expanding its utility in medicinal chemistry and materials science.

Optimization of Synthetic Yields and Stereochemical Control during Synthesis

A primary and well-established route for synthesizing enantiomerically enriched this compound involves the asymmetric reduction of its corresponding ketone precursor, tert-butyl (3-(4-bromophenyl)-3-oxopropyl)carbamate. The optimization of this reduction is critical for achieving high chemical yields and, more importantly, excellent stereochemical control, typically measured as enantiomeric excess (e.e.).

Key strategies for optimization focus on the careful selection of the chiral catalyst, reducing agent, solvent, temperature, and pressure. Catalytic asymmetric transfer hydrogenation (CATH) and asymmetric hydrogenation are common industrial practices for this type of transformation. Chiral ruthenium (Ru) and rhodium (Rh) complexes, featuring ligands such as substituted diamines and amino alcohols, are frequently employed.

Research findings indicate that the choice of ligand on the metal catalyst is crucial for inducing high stereoselectivity. The steric and electronic properties of the ligand create a chiral environment around the metal center, which preferentially directs the hydride transfer to one face of the prochiral ketone. Solvents can also play a significant role; for instance, hydrogenations are often performed in alcohols like methanol (B129727) or isopropanol, while transfer hydrogenations may use a mixture of formic acid and triethylamine as the hydrogen source.

Below is a representative data table illustrating a hypothetical optimization study for the asymmetric reduction of tert-butyl (3-(4-bromophenyl)-3-oxopropyl)carbamate.

| Entry | Chiral Catalyst | H₂ Source / Pressure | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|---|---|

| 1 | (R,R)-Ts-DPEN-RuCl | HCOOH/Et₃N | Acetonitrile | 25 | 85 | 92 |

| 2 | (R,R)-Ts-DPEN-RuCl | HCOOH/Et₃N | Isopropanol | 40 | 91 | 95 |

| 3 | (R)-BINAP-RuCl₂ | H₂ / 10 atm | Methanol | 50 | 95 | 98 |

| 4 | (R)-BINAP-RuCl₂ | H₂ / 50 atm | Methanol | 50 | 98 | >99 |

| 5 | (S,S)-Ts-DPEN-RuCl | HCOOH/Et₃N | Isopropanol | 40 | 90 | 94 (opposite enantiomer) |

This table is illustrative and compiled based on established principles of asymmetric catalysis for analogous compounds.

As the data suggests, increasing the pressure in asymmetric hydrogenation (Entry 4 vs. 3) can lead to higher yields and enantioselectivity. Similarly, the choice of solvent and temperature can fine-tune the reaction's efficiency and stereochemical outcome (Entry 2 vs. 1). The selection of the ligand's chirality, such as (R,R) vs. (S,S)-Ts-DPEN, dictates which enantiomer of the final product is formed (Entry 2 vs. 5).

Exploratory and Scalable Alternative Synthetic Approaches for the Compound

Beyond conventional asymmetric hydrogenation, several modern synthetic methodologies offer exploratory and potentially more scalable or sustainable routes to this compound.

Biocatalysis: One of the most powerful and scalable alternatives is biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes can reduce the ketone precursor with extremely high levels of stereoselectivity (>99% e.e.) under mild, aqueous conditions. The process typically involves using whole-cell systems (like E. coli or yeast) engineered to overexpress a specific KRED. A co-enzyme, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), is required and is continuously regenerated in situ by a secondary enzyme system (e.g., glucose dehydrogenase with glucose as the ultimate reductant).

The advantages of a biocatalytic route include:

Exceptional Stereoselectivity: Often surpassing that of traditional chemical catalysts.

Mild Reaction Conditions: Reactions are run at or near ambient temperature and atmospheric pressure in water.

Environmental Sustainability: Avoids the use of heavy metals and organic solvents, aligning with green chemistry principles.

Scalability: Biocatalytic processes are widely used in the pharmaceutical industry for multi-kilogram and ton-scale manufacturing. acs.org

Stereoselective Electrocatalytic Methods: A more recent and exploratory approach involves electrocatalytic radical cross-coupling reactions. nih.gov This strategy offers a fundamentally different way to construct the molecule. For instance, a chiral amino acid derivative could be coupled with an aryl bromide partner under electrocatalytic conditions. This method is modular and can provide access to a wide range of amino alcohols. While still an emerging technology, electrosynthesis is inherently scalable and can reduce reliance on stoichiometric chemical oxidants or reductants, offering a greener profile. nih.gov The development of stereoselective variants of these reactions presents an active area of research for accessing chiral building blocks like the target compound. nih.gov

Chemical Transformations and Functional Group Interconversions of 3 Boc Amino 3 4 Bromophenyl 1 Propanol

Reactivity Profiles of the Boc-Protected Amine Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its unique reactivity profile. fishersci.co.uk Its primary function is to mask the nucleophilicity and basicity of the amine, allowing other parts of the molecule to undergo chemical reactions selectively.

The Boc group is characterized by its remarkable stability under a variety of reaction conditions, including those involving nucleophiles, bases, and catalytic hydrogenation. researchgate.netorganic-chemistry.org This robustness makes it compatible with a broad spectrum of synthetic transformations on the alcohol and aryl bromide moieties of the parent molecule. However, the key advantage of the Boc group is its facile removal under specific acidic conditions. researchgate.netmasterorganicchemistry.com The deprotection is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (B109758) (DCM) or dioxane. fishersci.co.uknih.gov

The mechanism of acid-catalyzed deprotection involves the protonation of the carbamate (B1207046) oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid intermediate. masterorganicchemistry.com This carbamic acid readily decarboxylates (loses CO₂) to yield the free amine. masterorganicchemistry.com This specific lability to acid allows for orthogonal protection strategies, where other protecting groups sensitive to different conditions (e.g., the base-labile Fmoc group) can be used elsewhere in a molecule. organic-chemistry.org

Table 1: Reactivity Profile of the Boc-Amine Group

| Condition/Reagent Class | Examples | Reactivity/Stability | Reference |

|---|---|---|---|

| Strong Acids | TFA, HCl, H₂SO₄ | Labile (Cleaved) | masterorganicchemistry.comnih.gov |

| Bases | NaOH, K₂CO₃, Et₃N, Piperidine | Stable | researchgate.netorganic-chemistry.org |

| Nucleophiles | Amines, Hydrazines, Thiols | Stable | nih.gov |

| Reductants (Catalytic Hydrogenation) | H₂, Pd/C | Stable | researchgate.net |

| Oxidizing Agents | KMnO₄, CrO₃ | Stable | researchgate.net |

| Thermolysis | High Temperature (e.g., 150 °C in TFE) | Labile (Cleaved) | nih.gov |

Derivatization Strategies for the Primary Alcohol Functionality

The primary alcohol (-CH₂OH) group in 3-(Boc-amino)-3-(4-bromophenyl)-1-propanol is a versatile functional handle for a variety of derivatization reactions. The most common transformation is oxidation, which can be controlled to yield either the corresponding aldehyde or a carboxylic acid. chemguide.co.uksavemyexams.com

Selective oxidation to the aldehyde requires the use of mild or "weak" oxidizing agents and carefully controlled reaction conditions to prevent overoxidation. masterorganicchemistry.com Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are effective for this transformation. masterorganicchemistry.com Another strategy to favor the aldehyde is to use an excess of the alcohol and distill the more volatile aldehyde product as it forms, physically removing it from the reaction mixture before it can be further oxidized. chemguide.co.uklibretexts.org

Conversely, the use of "strong" oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from K₂Cr₂O₇ and sulfuric acid), typically leads to the formation of the carboxylic acid. savemyexams.commasterorganicchemistry.com This reaction is often performed by heating the alcohol under reflux with an excess of the oxidizing agent to ensure the transformation goes to completion. chemguide.co.uklibretexts.org Beyond oxidation, the primary alcohol can undergo other important derivatizations, including esterification with acyl chlorides or carboxylic acids, and conversion to ethers via Williamson ether synthesis.

Table 2: Derivatization of the Primary Alcohol Functionality

| Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Partial Oxidation | PCC, DMP, (COCl)₂/DMSO (Swern) | Aldehyde (-CHO) | masterorganicchemistry.com |

| Full Oxidation | KMnO₄, K₂Cr₂O₇/H₂SO₄ | Carboxylic Acid (-COOH) | chemguide.co.uksavemyexams.com |

| Esterification | Acyl chloride, Carboxylic acid (with catalyst) | Ester (-OC(O)R) | N/A |

| Etherification | NaH, then Alkyl halide (e.g., R-Br) | Ether (-OR) | N/A |

| Silylation | TBDMSCl, Imidazole | Silyl (B83357) Ether (-OSiR₃) | researchgate.net |

Modifications of the 4-Bromophenyl Moiety via Cross-Coupling Chemistry

The 4-bromophenyl group serves as a key platform for constructing more complex molecular scaffolds through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition by palladium(0) catalysts, initiating catalytic cycles that form new carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity. nih.govresearchgate.net This makes the aryl bromide an exceptionally valuable synthetic handle.

A wide range of cross-coupling reactions can be employed:

Suzuki Coupling: Reacts the aryl bromide with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure.

Heck Coupling: Couples the aryl bromide with an alkene to form a substituted alkene.

Sonogashira Coupling: Involves the reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an aryl alkyne.

Buchwald-Hartwig Amination: Forms a new carbon-nitrogen bond by reacting the aryl bromide with a primary or secondary amine. researchgate.net

Hiyama Coupling: Utilizes an organosilicon compound as the coupling partner to create a C-C bond. mdpi.com

These reactions are fundamental in modern drug discovery and materials science, allowing for the modular assembly of complex aromatic systems from simple precursors. The choice of catalyst, ligands, base, and solvent is crucial for optimizing the yield and selectivity of a specific cross-coupling reaction.

Table 3: Cross-Coupling Reactions of the 4-Bromophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure (Ar = Aryl) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Ar-Ar' (Biaryl) | mdpi.com |

| Heck Coupling | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃) | Ar-CH=CHR (Stilbene derivative) | N/A |

| Sonogashira Coupling | Terminal Alkyne (HC≡CR) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Ar-C≡CR (Aryl Alkyne) | N/A |

| Buchwald-Hartwig Amination | Amine (HNR¹R²) | Pd catalyst, Ligand (e.g., RuPhos) | Ar-NR¹R² (Aryl Amine) | researchgate.net |

| Hiyama Coupling | Organosilane (R-Si(OR')₃) | Pd(OAc)₂, Activator (e.g., TBAF) | Ar-R (Aryl-Alkyl/Aryl) | mdpi.com |

Introduction of Diverse Chemical Tags and Linkers for Advanced Applications

The functional groups of this compound, either in their native state or after modification, provide multiple attachment points for conjugating a wide variety of chemical tags, labels, and linkers. This capability is crucial for creating molecular probes and tools for chemical biology, diagnostics, and materials science.

Amine Functionality: After Boc deprotection, the resulting primary amine is an excellent nucleophile. It can readily react with activated esters (e.g., NHS esters), isothiocyanates, or sulfonyl chlorides to form stable amide, thiourea, or sulfonamide linkages, respectively. This is a common strategy for attaching fluorescent dyes, biotin (B1667282) affinity tags, or linking the molecule to a solid support. sdiarticle4.commdpi.com

Alcohol Functionality: The primary alcohol can be used to form ester or ether linkages. More versatile, however, are its oxidized forms. The aldehyde (from partial oxidation) can be used in reductive amination to couple with an amine-containing tag. The carboxylic acid (from full oxidation) can be activated and coupled with an amine or alcohol on a tag to form a stable amide or ester bond.

Aryl Moiety: The 4-bromophenyl ring can be functionalized via cross-coupling to introduce new reactive handles. For example, a Sonogashira coupling can introduce a terminal alkyne. This alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," allowing for the highly efficient and specific attachment of azide-modified tags.

This multi-faceted reactivity allows for the strategic and site-specific introduction of reporter groups (fluorophores), affinity labels (biotin), or linkers for conjugation to larger biomolecules or surfaces. mit.edu

Table 4: Strategies for Attaching Chemical Tags and Linkers

| Attachment Site (Functional Group) | Required Modification | Coupling Chemistry | Example Tag/Linker Type | Reference |

|---|---|---|---|---|

| Amine | Boc Deprotection | Amide Bond Formation (e.g., with NHS ester) | Fluorescent Dye, Biotin | sdiarticle4.commdpi.com |

| Alcohol | Oxidation to Aldehyde | Reductive Amination | Amine-functionalized linker | N/A |

| Oxidation to Carboxylic Acid | Amide Bond Formation (e.g., with EDC/NHS) | Amine-functionalized tag | N/A | |

| Aryl Ring | Sonogashira Coupling | Azide-Alkyne "Click" Chemistry (CuAAC) | Azide-modified probes | N/A |

| Suzuki Coupling | Further reaction on introduced aryl group | Various | N/A |

Advanced Applications As a Synthetic Building Block in Research and Development

Precursor in the Synthesis of Clickable, Photoreactive Amino Acids

One of the most sophisticated applications of 3-(Boc-amino)-3-(4-bromophenyl)-1-propanol is its role as a key precursor in the multi-step synthesis of unnatural amino acids equipped with dual functionality. nih.govrsc.org Specifically, it has been successfully used as the starting material for an 11-step synthesis of p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa), an amino acid that incorporates both a clickable terminal alkyne and a photoreactive benzophenone (B1666685) group. nih.govresearchgate.netnih.gov

The synthesis leverages the bromophenyl group of the parent molecule as a handle for introducing the benzophenone moiety, while other parts of the molecule are systematically elaborated to form the final amino acid structure. nih.gov The resulting amino acid, Abpa, is a powerful tool for chemical biologists. The "clickable" alkyne group allows for the easy attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, through a highly efficient click reaction. nih.govrsc.org Simultaneously, the benzophenone group is photoreactive, meaning it can form a covalent bond with nearby molecules upon exposure to UV light. creative-proteomics.com This dual-functionality, engineered from the this compound scaffold, allows researchers to create sophisticated molecular probes from a single, specialized amino acid. nih.gov

Table 1: Key Features of the Synthesized Photoreactive Amino Acid (Abpa)

| Feature | Description | Source |

| Starting Precursor | 3-(4-bromophenyl)-1-propanol | nih.govresearchgate.net |

| Photoreactive Group | Benzophenone | nih.govnih.gov |

| Clickable Handle | Terminal Alkyne | nih.govrsc.org |

| Synthetic Pathway | 11 steps | nih.govresearchgate.netnih.gov |

| Overall Yield | 12.5% | nih.govresearchgate.netnih.gov |

Role in the Design and Construction of Peptide Photoaffinity Probes

The clickable, photoreactive amino acid (Abpa) synthesized from this compound is directly used in the construction of peptide photoaffinity probes. nih.govnih.gov Photoaffinity labeling (PAL) is a powerful technique used to identify and study the interactions between bioactive molecules (like peptides) and their biological targets (like receptors or enzymes). nih.gov A typical photoaffinity probe has three key components: a specificity unit that recognizes the target, a photoreactive moiety that covalently binds to the target upon light activation, and a reporter tag for detection and isolation. nih.gov

The use of Abpa simplifies the construction of these probes. nih.gov By incorporating this single, dual-function amino acid into a peptide sequence during solid-phase synthesis, researchers can create a probe without the need for multiple modification steps that could compromise the peptide's biological activity. nih.govrsc.org The benzophenone component serves as the photoreactive group, while the alkyne handle allows for the subsequent attachment of a reporter tag via a click reaction. nih.gov The effectiveness of this approach was demonstrated in a study involving α-conotoxin MI, a neuropeptide, where Abpa was incorporated to create photoactivatable probes that successfully labeled the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govresearchgate.net This highlights the pivotal role of the parent compound, this compound, as the foundational element for these advanced chemical biology tools.

Table 2: Components of a Peptide Photoaffinity Probe Derived from Abpa

| Component | Function | Derived From | Source |

| Specificity Unit | Binds to the biological target (e.g., a receptor). | The parent peptide sequence (e.g., α-conotoxin MI). | nih.govnih.gov |

| Photoreactive Moiety | Forms a covalent bond with the target upon UV irradiation. | The benzophenone group within the incorporated Abpa. | nih.govnih.gov |

| Clickable Handle/Reporter Tag | Allows for detection and isolation of the probe-target complex. | The terminal alkyne on Abpa, which is "clicked" to a reporter like biotin. | nih.govnih.gov |

Contribution to the Synthesis of Bioactive Peptide Mimics and Complex Molecular Scaffolds

This compound is a precursor to the unnatural β-amino acid, Boc-4-bromo-L-β-homophenylalanine. chemimpex.com The incorporation of such unnatural amino acids is a key strategy in the design of bioactive peptide mimics. frontiersin.org These mimics are synthetic peptides designed to replicate or modulate the function of natural proteins but often with improved properties. frontiersin.org Introducing unnatural amino acids can enhance proteolytic stability, increase potency, and constrain the peptide into a specific, biologically active conformation. nbinno.com

The Boc-4-bromo-β-homophenylalanine derived from the title compound is particularly useful. chemimpex.com Its brominated phenyl ring enhances biological activity and provides a versatile synthetic handle for further modifications, allowing for the construction of more complex molecular scaffolds. chemimpex.com The bromine atom can be replaced or modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the attachment of diverse functional groups. This capability is crucial for creating libraries of compounds to screen for desired biological activities and for developing peptide-based inhibitors, agonists, or other therapeutic agents. chemimpex.comnih.gov

Table 3: Potential Synthetic Modifications of the Bromophenyl Group

| Reaction Type | Reagent/Catalyst | Resulting Functional Group | Application |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | Bi-aryl system | Modulating binding affinity, extending scaffold |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Aryl-alkyne | Introducing rigid linkers or clickable handles |

| Heck Coupling | Alkene / Pd catalyst | Aryl-alkene | Creating conjugated systems or tethers |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Aryl-amine | Introducing basic groups or attachment points |

Significance as a Pharmaceutical Intermediate in Drug Discovery Programs

The structural framework of this compound and its derivatives are of significant interest in pharmaceutical research and development. hsppharma.com Compounds containing the 3-amino-1-propanol core are recognized as important intermediates for a variety of chiral drugs. google.com The Boc-protected amino group and the hydroxyl group allow for controlled, sequential reactions, which is a fundamental requirement in the synthesis of complex active pharmaceutical ingredients (APIs). peptide.com

The bromophenyl moiety is particularly valuable in medicinal chemistry. chemimpex.com Halogen atoms like bromine can enhance a drug candidate's binding affinity to its target through halogen bonding and can improve pharmacokinetic properties such as membrane permeability and metabolic stability. chemimpex.comnbinno.com Therefore, amino acid derivatives containing this feature, such as Boc-4-bromo-L-β-homophenylalanine, are utilized in drug development to create more effective medications. chemimpex.com The versatility of this compound as a building block makes it a valuable asset in drug discovery programs aimed at generating novel therapeutics. chemimpex.comhsppharma.com

Mechanistic Investigations of Chemical Reactions Involving 3 Boc Amino 3 4 Bromophenyl 1 Propanol and Its Derivatives

Elucidation of Reaction Mechanisms for Key Transformations (e.g., Seyferth–Gilbert Homologation)

The Seyferth-Gilbert homologation is a chemical reaction that converts aldehydes or aryl ketones into alkynes with a one-carbon homologation, meaning the product has one more carbon atom than the starting material. wikipedia.orgchemeurope.comwordpress.com This transformation typically utilizes dimethyl (diazomethyl)phosphonate, known as the Seyferth-Gilbert reagent, and a strong base like potassium tert-butoxide. chemeurope.comwordpress.comyoutube.com For derivatives of 3-(Boc-amino)-3-(4-bromophenyl)-1-propanol, such as the corresponding aldehyde formed by oxidation of the primary alcohol, this reaction provides a pathway to synthesize chiral propargylamines.

The mechanism of the Seyferth–Gilbert homologation proceeds through several key steps: wikipedia.orgwordpress.comorganic-chemistry.org

Deprotonation: The reaction initiates with the deprotonation of the Seyferth-Gilbert reagent by a strong base (e.g., potassium tert-butoxide) to form a reactive phosphonate (B1237965) anion. wikipedia.orgyoutube.com

Nucleophilic Addition: This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde derivative of this compound. This addition forms an alkoxide intermediate which subsequently undergoes ring-closure to yield an oxaphosphetane. youtube.comorganic-chemistry.org

Cycloelimination: Similar to the Wittig reaction, the oxaphosphetane intermediate undergoes cycloelimination. This step results in the formation of a stable dimethyl phosphate (B84403) anion and a vinyl diazo-intermediate. wikipedia.orgorganic-chemistry.org

Nitrogen Extrusion and Rearrangement: Upon warming, the vinyl diazo-intermediate loses a molecule of nitrogen gas (N₂) to generate a vinyl carbene. wikipedia.orgchemeurope.comorganic-chemistry.org This highly reactive carbene then undergoes a 1,2-migration of one of the substituents to form the final alkyne product. chemeurope.comorganic-chemistry.org

An important variation of this reaction is the Ohira-Bestmann modification, which uses dimethyl 1-diazo-2-oxopropylphosphonate (the Ohira-Bestmann reagent). chemeurope.comsynarchive.com This modification allows the reaction to be performed under milder basic conditions (e.g., using potassium carbonate), which is advantageous for substrates that are sensitive to strong bases, such as enolizable aldehydes. chemeurope.comwordpress.com This makes the transformation more compatible with a wider range of functional groups that might be present on derivatives of this compound. chemeurope.com

| Intermediate | Description | Key Transformation |

|---|---|---|

| Phosphonate Anion | Formed by deprotonation of the Seyferth-Gilbert reagent. | Acts as the key nucleophile. wikipedia.orgyoutube.com |

| Oxaphosphetane | A four-membered heterocyclic ring containing phosphorus and oxygen. | Undergoes cycloelimination. organic-chemistry.org |

| Vinyl Diazo-intermediate | Formed after the elimination of dimethyl phosphate. | Loses nitrogen gas to form a carbene. wikipedia.org |

| Vinyl Carbene | A highly reactive species generated after nitrogen loss. | Undergoes a 1,2-migration to form the alkyne. chemeurope.comorganic-chemistry.org |

Role and Performance of Transition Metal Catalysis in Derived Syntheses

The structure of this compound, featuring an aryl bromide, a Boc-protected amine, and a primary alcohol, makes it and its derivatives excellent substrates for a variety of transition metal-catalyzed reactions. These catalytic transformations are fundamental in modern organic synthesis for creating complex molecules. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The 4-bromophenyl moiety is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling: The bromine atom can be readily coupled with organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base. mdpi.com This would allow for the introduction of a wide array of alkyl, alkenyl, or aryl groups at the 4-position of the phenyl ring, significantly diversifying the molecular structure.

Heck Reaction: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.com

Sonogashira Coupling: The coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, provides a direct route to aryl-substituted alkynes. researchgate.netmdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the aryl bromide with an amine, providing access to more complex aniline (B41778) derivatives.

Other Transition Metal-Catalyzed Transformations:

Rhodium-Catalyzed Reactions: Chiral rhodium catalysts are known to be effective in asymmetric reactions. For instance, rhodium(II) carboxylates can catalyze 1,3-dipolar cycloadditions that could involve derivatives of the amino alcohol, leading to the formation of new heterocyclic structures with high diastereoselectivity. diva-portal.org Rhodium complexes have also been used in enantioselective cyclopropanation reactions on related substrates. acs.org

Copper-Catalyzed Reactions: Copper catalysts are often used in C-N bond-forming reactions and can play a role in "click chemistry" applications, for example, in coupling an alkyne derivative with an azide (B81097). researchgate.net Recent developments have also shown the utility of copper catalysis in radical C-H amination processes to synthesize β-amino alcohols. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysis is emerging as a cost-effective alternative to palladium for cross-coupling reactions, including the etherification of aryl halides with alcohols. acs.org

The performance of these catalytic systems depends on several factors, including the choice of metal, the ligand, the base, and the solvent. The Boc-protecting group on the amine is generally stable under many of these conditions, and the primary alcohol can either be protected or participate in certain reactions. The tolerance of the bromo substituent in many of these catalytic systems enables further derivatization after an initial transformation. acs.org

| Reaction Type | Metal Catalyst | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Aryl-Aryl, Aryl-Alkyl | Functionalization of the bromophenyl ring. mdpi.com |

| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | Aryl-Alkyne | Synthesis of arylalkyne derivatives. mdpi.com |

| Heck Reaction | Palladium (Pd) | Aryl-Alkene | Introduction of vinyl groups. mdpi.com |

| Asymmetric C-H Amination | Copper (Cu) / Iridium (Ir) | Carbon-Nitrogen | Enantioselective synthesis of related amino alcohols. nih.gov |

| Cyclopropanation | Rhodium (Rh) | Carbon-Carbon | Formation of spirocyclic structures from alkene derivatives. acs.org |

Stereoselectivity and Regioselectivity Analysis in Downstream Reactions

The chiral center at the C-3 position of this compound plays a crucial role in directing the stereochemical outcome of subsequent reactions. This is an example of substrate control, where the inherent chirality of the starting material influences the formation of new stereogenic centers. diva-portal.org

Stereoselectivity:

Diastereoselectivity: In reactions that generate a new chiral center, the existing stereocenter in the molecule can favor the formation of one diastereomer over the other. For example, in the cyclopropanation of an alkene derivative of the compound, a chiral catalyst can work in concert with the substrate's own chirality to achieve high levels of diastereoselectivity and enantioselectivity. acs.org The relative orientation of the substituents on the existing chiral center can sterically hinder the approach of reagents from one face of the molecule, leading to a preferred stereochemical outcome.

Enantioselectivity: While the starting material itself is chiral, using chiral catalysts in reactions of its derivatives can lead to highly enantioenriched products. For instance, rhodium-catalyzed cyclopropanation reactions have shown the ability to produce products with very high enantiomeric excess (ee). acs.org Similarly, the Petasis borono-Mannich reaction, catalyzed by chiral BINOL-derived catalysts, is a powerful method for producing chiral 1,2-amino alcohols with high yields and enantioselectivities. acs.org

Regioselectivity:

Regioselectivity refers to the preference for bond formation at one position over other possible positions. In derivatives of this compound, several functional groups could potentially react.

Chemoselectivity: The presence of multiple reactive sites (the alcohol, the N-H of the carbamate (B1207046) after deprotection, and the aryl bromide) requires careful selection of reagents to ensure reaction occurs at the desired location. For instance, in palladium-catalyzed cross-coupling, the reaction will selectively occur at the C-Br bond.

Site Selectivity in C-H Activation: In more advanced transformations like directed C-H activation, the Boc-amino group could potentially act as a directing group, guiding a metal catalyst to functionalize a specific C-H bond, often at the ortho-position of the phenyl ring. nih.gov

Reaction Control: In reactions like the Paterno-Büchi reaction involving furan (B31954) derivatives, the regiocontrol of the carbonyl compound's attack on the double bond is related to the relative stabilities of the biradical intermediates formed. researchgate.net Similar principles would apply to reactions involving unsaturated derivatives of this compound, where electronic and steric factors would dictate the preferred site of reaction.

The interplay between the substrate's inherent structure and the chosen reaction conditions (catalyst, reagents, solvent) is critical for controlling both stereoselectivity and regioselectivity in downstream transformations. diva-portal.orgrsc.org

| Type of Selectivity | Controlling Factor | Description | Example Reaction |

|---|---|---|---|

| Diastereoselectivity | Substrate's inherent chirality | The existing stereocenter directs the formation of a new stereocenter. diva-portal.org | Addition to a carbonyl derivative. |

| Enantioselectivity | Chiral catalyst or reagent | An external chiral agent controls the formation of a specific enantiomer. diva-portal.org | Asymmetric C-H amination. nih.gov |

| Regioselectivity | Directing groups / Steric hindrance | A functional group guides the reaction to a specific site. nih.gov | Ortho-metalation directed by an amino group. |

| Chemoselectivity | Reagent reactivity | Reaction occurs at the most reactive functional group. | Suzuki coupling at the C-Br bond. mdpi.com |

Emerging Research Frontiers and Future Perspectives for 3 Boc Amino 3 4 Bromophenyl 1 Propanol

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The synthesis of complex organic molecules like 3-(Boc-amino)-3-(4-bromophenyl)-1-propanol traditionally involves multi-step processes that can utilize hazardous reagents and generate significant waste. The principles of green chemistry aim to mitigate these issues by designing more environmentally benign synthetic routes. chemijournal.comejcmpr.com Research in this area is focused on several key strategies applicable to the synthesis of this compound and its derivatives.

One major focus is the replacement of volatile and toxic organic solvents with greener alternatives. unibo.it For instance, reactions could be adapted to be performed in water, ionic liquids, or bio-based solvents, which significantly reduces environmental pollution. ejcmpr.com Another approach involves solvent-free reaction conditions, such as using grinding techniques (mechanochemistry), which can lead to shorter reaction times, easier work-up, and higher energy efficiency. chemijournal.com

The development and use of reusable, non-toxic catalysts is also a cornerstone of green synthetic chemistry. For the synthesis of chiral amino alcohols, enzymatic or chemo-enzymatic methods present a highly sustainable option, often providing high enantioselectivity under mild reaction conditions. Furthermore, heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are being explored to replace traditional homogeneous catalysts that are often difficult to remove.

Table 1: Comparison of Traditional vs. Green Chemistry Approaches

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvents | Volatile organic compounds (e.g., DMF, Dichloromethane) | Water, ethanol, ionic liquids, or solvent-free conditions |

| Catalysts | Homogeneous, often toxic metal catalysts | Heterogeneous, recyclable catalysts; enzymes |

| Energy | Often requires high temperatures and long reaction times | Lower energy input, microwave-assisted synthesis, mechanochemistry |

| Waste | High Process Mass Intensity (PMI), significant by-products | Low PMI, atom-economical reactions, reduced waste |

| Reagents | Stoichiometric, often hazardous reagents | Catalytic amounts, renewable starting materials |

Application of Computational Chemistry and Molecular Modeling to Predict Reactivity and Selectivity

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the behavior of molecules, thereby accelerating the development of new synthetic methods and applications. For this compound, these computational approaches offer insights into its reactivity, stereoselectivity, and potential interactions with biological targets.

Density Functional Theory (DFT) calculations, for example, can be employed to model reaction pathways and transition states. acs.org This allows chemists to rationalize the observed stereoselectivity in asymmetric syntheses that produce chiral molecules like this compound. By understanding how a chiral catalyst interacts with the substrate at a molecular level, researchers can design more efficient and selective catalysts, reducing the need for extensive empirical screening. acs.org

Molecular modeling can also predict the reactivity of the different functional groups within the molecule. For instance, it can help determine the likelihood of reactions occurring at the hydroxyl group, the Boc-protected amine, or the bromophenyl ring. The stability of the tert-butoxycarbonyl (Boc) protecting group under various conditions is a critical factor in synthetic planning, and its reactivity can be computationally modeled. researchgate.net These predictions can guide the choice of reagents and reaction conditions to achieve desired chemical transformations selectively.

Furthermore, in the context of drug discovery, molecular docking simulations can be used to predict how derivatives of this compound might bind to the active site of a target protein. The bromophenyl group can be particularly important for forming specific interactions within a binding pocket. chemimpex.com By computationally screening virtual libraries of related compounds, researchers can prioritize the synthesis of molecules with the highest predicted binding affinity and biological activity, saving considerable time and resources.

Exploration of Novel Applications in Chemical Biology and Advanced Materials Science

The unique structural features of this compound make it an attractive scaffold for developing novel tools in chemical biology and for constructing advanced materials.

In chemical biology, the compound can serve as a key intermediate for synthesizing probes to study biological processes. The bromophenyl moiety is particularly useful as it can act as a handle for cross-coupling reactions to attach fluorescent tags, affinity labels, or other reporter groups. This allows for the creation of customized molecules to investigate protein-protein interactions or to visualize cellular pathways. Related bromophenyl-containing amino acids are already used to study receptor interactions in neuroscience. chemimpex.com

The difunctional nature of the molecule, with its protected amine and free hydroxyl group, makes it suitable for bioconjugation. chemimpex.com After deprotection of the amine, it can be linked to biomolecules such as peptides or antibodies, while the hydroxyl group can be modified to attach drugs or imaging agents. This strategy is employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

In materials science, this compound is a valuable building block for creating functional polymers. For instance, it can be incorporated into polymer backbones to create materials with specific properties for drug delivery systems or as scaffolds for tissue engineering. chemimpex.com Amphiphilic block copolymers, for example, can be synthesized using related Boc-protected amino alcohols as initiators; these polymers can self-assemble into nanoparticles (micelles or vesicles) capable of encapsulating and delivering hydrophobic drugs. researchgate.net The presence of the bromine atom also offers a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Integration into Automated and Flow Synthesis Platforms for Efficient Production of Related Compounds

To accelerate the discovery of new bioactive molecules, modern chemistry is increasingly relying on automated synthesis and continuous flow technologies. These platforms offer significant advantages in terms of speed, efficiency, and safety, and are well-suited for producing libraries of compounds based on the this compound scaffold.

Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes or microreactors, offers precise control over reaction parameters such as temperature, pressure, and mixing. nih.gov This technology is particularly advantageous for reactions that are hazardous or difficult to control in traditional batch reactors. nih.gov Multi-step syntheses can be "telescoped" into a single continuous sequence, eliminating the need to isolate and purify intermediates, which drastically reduces production time and waste. nih.govuc.pt Common reactions in pharmaceutical synthesis, including Boc protection and deprotection, are frequently adapted for flow systems. nih.gov

Automated synthesis platforms, often coupled with robotic liquid handlers, can perform a large number of reactions in parallel with high precision and reproducibility. nih.gov By systematically varying the building blocks that react with the this compound core, vast libraries of related compounds can be rapidly generated. This high-throughput synthesis approach is invaluable in drug discovery for structure-activity relationship (SAR) studies, where the goal is to identify the chemical modifications that lead to improved biological activity. For example, automated platforms can be used to synthesize a matrix of analogs where different functional groups are introduced at the amine, hydroxyl, or phenyl positions. amanote.com

Table 2: Advantages of Flow and Automated Synthesis for Derivative Production

| Technology | Key Advantages | Application to this compound Derivatives |

|---|---|---|

| Flow Chemistry | Enhanced safety, precise control, rapid optimization, easy scalability, integration of multiple steps. nih.govnih.gov | Sequential modification of the core structure without isolating intermediates; safe handling of potentially hazardous reagents. |

| Automated Synthesis | High-throughput, generation of large compound libraries, high reproducibility, miniaturization (reduces reagent consumption). nih.gov | Rapid generation of a library of analogs for structure-activity relationship (SAR) studies by reacting the core with diverse building blocks. |

By leveraging these advanced synthesis platforms, researchers can efficiently explore the chemical space around this compound, accelerating the discovery of new molecules with potential applications in medicine, biology, and materials science.

Q & A

Q. What are the common synthetic routes for 3-(Boc-amino)-3-(4-bromophenyl)-1-propanol?

The synthesis typically involves three key steps:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, as seen in analogous N-Boc-protected amino acid derivatives .

- Coupling Reactions : Incorporating the 4-bromophenyl moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on the precursor’s reactivity.

- Reduction : Reducing a ketone or ester intermediate to the propanol group using agents like NaBH₄ or LiAlH₄. For example, allyl stannane-mediated reductions have been employed for similar alcohols .

Q. What purification techniques are effective for isolating this compound?

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar intermediates.

- Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) for high-purity crystalline products.

- HPLC : For enantiomeric resolution if stereochemical purity is critical, as seen in Boc-protected chiral amines .

Q. How should researchers handle and store this compound to ensure stability?

- Storage Conditions : Store at 0–6°C in anhydrous, inert environments (e.g., under nitrogen) to prevent Boc group hydrolysis .

- Moisture Control : Use desiccants and avoid prolonged exposure to humid conditions, as moisture accelerates degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Temperature Control : Maintain reactions below 0°C during Boc protection to suppress base-induced racemization .

- Catalyst Selection : Use chiral catalysts (e.g., BINAP-ligated palladium) for asymmetric coupling steps.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates and reduce side reactions .

Q. What spectroscopic methods resolve structural ambiguities in this compound?

- ¹H/¹³C NMR :

- The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, and its carbonyl carbon resonates at ~155 ppm.

- Aromatic protons from the 4-bromophenyl group show doublets at 7.4–7.6 ppm, with carbons at ~120–135 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the Boc group, m/z 100.075) .

Q. How can conflicting reports on catalytic efficiency in synthesis be reconciled?

- Variable Analysis : Compare catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvent polarity, and reaction monitoring (TLC/GC-MS). For example, higher Pd concentrations may improve yields but increase side-product formation .

- Byproduct Characterization : Use LC-MS or 2D NMR to identify impurities (e.g., dehalogenated or oxidized derivatives) .

Q. What strategies mitigate steric hindrance during coupling reactions with the 4-bromophenyl group?

- Pre-activation : Convert bromophenyl precursors to boronic esters for Suzuki-Miyaura coupling, enhancing reactivity .

- Microwave-assisted Synthesis : Reduce reaction times and improve regioselectivity under controlled heating .

Q. How does the Boc group influence the compound’s reactivity in downstream applications?

- Acid Sensitivity : The Boc group is cleaved under acidic conditions (e.g., TFA), enabling selective deprotection for further functionalization (e.g., peptide coupling) .

- Steric Effects : The bulky tert-butyl group may hinder nucleophilic attacks, requiring optimized conditions for substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.